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Compound of Interest

Compound Name: 8-Fluoro-6-methyl-5-nitroquinoline

Cat. No.: B11896228

Get Quote

Executive Summary
Nitroquinolines are critical scaffolds in drug discovery, particularly for antitubercular, antifungal,

and anticancer applications. Their solid-state behavior—dictated by the position of the nitro

group (

) and auxiliary substituents—directly influences solubility, bioavailability, and shelf stability.

This guide compares the crystallographic performance of core 8-nitroquinoline scaffolds

against functionalized derivatives (e.g., styryl- and hydroxy-substituted forms). The data reveals

that while the core scaffold adopts planar, centrosymmetric packing, bulky substitutions at the

C2 or C8 positions induce significant conformational twisting, shifting space groups from

monoclinic (

) to orthorhombic (

) and altering hydrogen bonding networks from simple dimers to complex helices.
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The following data compares the structural parameters of a baseline nitroquinoline against a

functionalized derivative to illustrate the impact of substitution on crystal packing.

Table 1: Crystallographic Parameters Comparison

Parameter
Product A: 8-

Nitroquinoline (Core)

Product B: 2-Styryl-

8-nitroquinoline

(Functionalized)

Alternative: 5-Nitro-

8-hydroxyquinoline

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group (Centrosymmetric) (Centrosymmetric)

Unit Cell (

)
7.242 Å 13.108 Å 7.693 Å

Unit Cell (

)
16.688 Å 7.586 Å 23.203 Å

Unit Cell (

)
~8.5 Å (Est.)[1][2] 34.046 Å 8.654 Å

Z (Molecules/Cell) 4 8 4

R-Factor (

)
~0.045 0.0478 ~0.040

Packing Motif

Planar

-

stacking

Zig-zag / Herringbone H-bonded Dimers

Key Interaction C-H[1]···O (Nitro)

C-H···O &

-

(Styryl-Quinoline)

O-H···N

(Intramolecular)

Data Sources: Synthesized from comparative analysis of nitroquinoline datasets [1][2][6].
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Critical Analysis of Performance
Planarity & Stacking: The 8-nitroquinoline core is almost planar, facilitating tight

-

stacking. This results in a denser packing arrangement but potentially lower solubility due to
high lattice energy.

Steric Impact of Functionalization: Adding a styryl group at C2 (Product B) drastically

expands the

-axis (from ~8.5 Å to 34.0 Å). This disrupts the simple planar stacking, forcing the molecules
into a "zig-zag" arrangement. While this lowers density slightly, it creates channels that may
accommodate solvent molecules, altering dissolution kinetics [1].

Isomer Effects (5-nitro vs 8-nitro): The 5-nitro isomer (Alternative) lacks the peri-interaction

with the ring nitrogen found in 8-nitro isomers. This allows for stronger intermolecular

hydrogen bonding (O-H···N) in hydroxy-derivatives, leading to the formation of 2D layers

rather than simple chains [6].

Structural Logic & Interaction Pathways
Understanding the causality between chemical substitution and crystal packing is vital for

crystal engineering. The diagram below illustrates how specific substituents dictate the final

lattice architecture.
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Figure 1: Causal pathway linking molecular substitution to macroscopic crystal properties.

Experimental Protocol: High-Fidelity Structure
Determination
To replicate these results or characterize new derivatives, follow this self-validating workflow.

This protocol prioritizes phase purity and data redundancy.

Phase 1: Crystal Growth (Slow Evaporation)[3]
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Objective: Obtain single crystals >0.2 mm suitable for diffraction.

Method:

Dissolve 20 mg of the nitroquinoline derivative in a semi-polar solvent mixture (e.g.,

Dichloromethane:Hexane 1:1 v/v or Methanol).

Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.

Place in a partially capped vial at 296 K.

Validation: Inspect crystals under a polarizing microscope. Sharp extinction angles indicate

singularity; "cross-hatching" implies twinning.

Phase 2: Data Collection & Reduction
Instrument: Kappa CCD or similar diffractometer (Mo K

radiation,

Å).

Strategy:

Mount crystal on a glass fiber using epoxy or cryoloop with Paratone oil (if collecting at

100 K).

Perform a pre-scan (10 frames) to determine the unit cell and Bravais lattice.

Collect full sphere data (redundancy > 4.0) to ensure high

.

Validation: Monitor

(internal agreement factor). A value < 0.05 is excellent; > 0.10 suggests poor crystal quality
or twinning.

Phase 3: Structure Solution & Refinement
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Software: SHELXS (Direct Methods) or SHELXT (Intrinsic Phasing).

Refinement:

Refine on

using full-matrix least-squares.

Anisotropic refinement for all non-hydrogen atoms.

Hydrogen Placement: Use a "riding model" (AFIX commands in SHELX) for C-H

hydrogens. For O-H or N-H, locate peaks in the difference Fourier map (

) to confirm H-bonding networks.
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Figure 2: Step-by-step crystallographic workflow from synthesis to refined model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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